![molecular formula C14H14F6N2O B6362101 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1240573-62-9](/img/structure/B6362101.png)
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane
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Overview
Description
The compound “1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” seems to be a complex organic molecule. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a benzoyl group, which is a benzene ring attached to a carbonyl group . The benzoyl group is further substituted with two trifluoromethyl groups, which are carbon atoms bonded to three fluorine atoms .
Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in “1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs .
Production of Selinexor
This compound plays a role in the production of Selinexor, a cancer drug . The process begins with 3,5-bis(trifluoromethyl)benzonitrile, which is then converted into 3,5-bis(trifluoromethyl)benzamide .
Derivatization Reagent
“1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” can be used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
Enantioselective Synthesis
This compound can be used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .
Synthesis of Diaminobenzene Derivatives
“1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” can be used in the synthesis of diaminobenzene derivatives . These derivatives have numerous applications, including the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .
Production of Enantiomerically Enriched Intermediates
This compound can be used in the high-efficient production of enantiomerically enriched intermediates by whole-cell biocatalyst .
Synthesis of Pyrazole Derivatives
“1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” can be used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . These derivatives are potent growth inhibitors of drug-resistant bacteria .
Antibacterial Applications
The synthesized pyrazole derivatives from “1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” are potent growth inhibitors of planktonic Gram-positive bacteria . They are also effective against MRSA persisters .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of neurokinin antagonists . Neurokinins are a family of neuropeptides, including substance P, neurokinin A, and neurokinin B, which are involved in a variety of physiological processes, such as pain perception and inflammatory responses.
Mode of Action
Given its use in the synthesis of neurokinin antagonists , it can be inferred that it may interact with neurokinin receptors, potentially inhibiting their activity and thus modulating the physiological processes they are involved in.
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O/c15-13(16,17)10-6-9(7-11(8-10)14(18,19)20)12(23)22-4-1-2-21-3-5-22/h6-8,21H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKOFPMZMJOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane |
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